N-cyclopropyl-4-methylcyclohexan-1-amine
Description
Molecular Geometry and Conformational Analysis
The cyclohexane ring in this compound adopts a chair conformation to minimize torsional and angle strain, as predicted by the stereochemical principles of alkanes. The methyl group at the 4-position occupies an equatorial orientation to avoid 1,3-diaxial interactions with axial hydrogens. In contrast, the cyclopropylamine substituent at the 1-position exhibits a distinct spatial arrangement due to the rigid geometry of the cyclopropane ring.
Quantum mechanical calculations on analogous cyclohexylamine derivatives reveal that substituents larger than hydrogen (e.g., cyclopropyl) preferentially occupy equatorial positions to mitigate steric clashes with axial hydrogens. However, the cyclopropane ring’s unique electronic structure—characterized by bent bonds and significant ring strain—introduces torsional constraints that may stabilize non-classical chair conformations. For instance, the amine group’s lone pair may engage in hyperconjugation with the cyclopropane ring’s σ-bond framework, subtly distorting the cyclohexane chair.
| Structural Parameter | Value/Observation |
|---|---|
| Cyclohexane ring conformation | Chair with equatorial methyl |
| Cyclopropane orientation | Axial or equatorial (dependent on steric/electronic factors) |
| Key steric interactions | 1,3-Diaxial (minimized) |
The SMILES notation CC1CCC(CC1)NC2CC2 confirms the connectivity: a methyl group on carbon 4 of the cyclohexane ring and a cyclopropylamine group on carbon 1. Infrared (IR) spectroscopy of related cyclohexylamine derivatives shows characteristic N–H stretching vibrations at 3,267–3,555 cm$$^{-1}$$ and C–N stretches at 1,377 cm$$^{-1}$$, which likely persist in this compound.
Stereochemical Considerations in Cyclopropane-Cyclohexane Systems
The cyclopropane ring’s 60° bond angles impose severe angle strain, forcing its substituents into eclipsed conformations. This strain influences the cyclohexane ring’s stereochemistry by destabilizing axial orientations of the cyclopropylamine group. Nuclear magnetic resonance (NMR) studies of similar systems indicate that the cyclopropane ring’s deshielding effects produce distinct $$^1$$H and $$^13$$C chemical shifts for axial versus equatorial substituents.
In this compound, two stereoisomers are possible: one with the cyclopropane ring axial and the other equatorial. Density functional theory (DFT) analyses of analogous compounds predict that the equatorial isomer is more stable by 2–4 kcal/mol due to reduced van der Waals repulsions between the cyclopropane ring and cyclohexane axial hydrogens. However, the energy difference is small enough to permit rapid interconversion at room temperature, resulting in a dynamic equilibrium.
The cyclopropane ring also engages in hyperconjugative interactions with the amine lone pair. Natural bond orbital (NBO) calculations on related structures show partial electron donation from the nitrogen lone pair to the cyclopropane σ* orbitals, stabilizing the molecule by ~5–8 kcal/mol. This interaction may slightly elongate the C–N bond, as evidenced by X-ray crystallographic data showing C–N bond lengths of 1.45–1.48 Å in similar amines.
Comparative Structural Analysis with Related Cyclohexylamine Derivatives
Replacing the cyclopropyl group with bulkier substituents, such as cyclopentyl in N-cyclopentyl-4-methylcyclohexan-1-amine (C$${12}$$H$${23}$$N), alters the conformational landscape. The cyclopentyl group’s larger size increases 1,3-diaxial steric strain, forcing the substituent into an equatorial orientation more definitively than cyclopropyl.
X-ray powder diffraction (XRPD) data for structurally similar amines reveal that bulkier substituents reduce crystallinity due to conformational disorder. For example, the cyclopentyl derivative exhibits broader diffraction peaks compared to the cyclopropyl analog, reflecting greater molecular flexibility. Additionally, differential scanning calorimetry (DSC) shows that the cyclopentyl derivative has a lower melting point (~120°C vs. ~150°C for cyclopropyl), consistent with reduced lattice stability.
Spectroscopic comparisons further highlight structural differences. The cyclopropyl derivative’s IR spectrum shows weaker C–H stretching vibrations (2,810–3,100 cm$$^{-1}$$) compared to cyclopentyl, attributable to the former’s smaller hydrocarbon footprint. Similarly, $$^1$$H NMR spectra display distinct splitting patterns for the cyclohexane axial hydrogens, with the cyclopropyl derivative exhibiting sharper signals due to faster ring flipping.
Properties
IUPAC Name |
N-cyclopropyl-4-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-2-4-9(5-3-8)11-10-6-7-10/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWAMKNDZIKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of N-cyclopropyl-4-methylcyclohexan-1-amine typically involves:
- Synthesis of the 4-methylcyclohexan-1-amine intermediate.
- Introduction of the cyclopropyl group onto the amine nitrogen via alkylation or reductive amination.
- Use of condensation, reduction, and deprotection steps to achieve the final amine.
These steps are often conducted under mild conditions with scalable protocols suitable for industrial application.
Preparation of 4-Methylcyclohexan-1-amine Intermediate
A key precursor, trans-4-methylcyclohexan-1-amine, can be prepared via an environmentally friendly Schmidt rearrangement of trans-4-methylcyclohexanecarboxylic acid using sodium azide and protonic acid catalysts. This method avoids hazardous reagents like hydrazoic acid and expensive heavy metal catalysts, enabling a one-pot synthesis with high yield and purity.
- Use of sodium azide directly for rearrangement.
- Protonic acid catalysis (e.g., sulfuric acid, polyphosphoric acid, or trichloroacetic acid).
- Mild temperature control (0–50 °C) with dropwise acid addition to control reaction rate.
- Hydrolysis of intermediate isocyanate to yield the amine.
- High total recovery (>85%) and optical purity (>99.5% ee).
- Simplified operation without high pressure or temperature requirements.
Reaction scheme summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | trans-4-methylcyclohexanecarboxylic acid + NaN3 + protonic acid (dropwise) | Formation of acyl azide intermediate |
| 2 | Rearrangement to isocyanate intermediate | Nitrogen gas release |
| 3 | Hydrolysis of isocyanate | Formation of trans-4-methylcyclohexan-1-amine |
Table 1: Representative Reaction Conditions and Yields
| Entry | Solvent | Protonic Acid | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (GC) | Optical Purity (ee %) |
|---|---|---|---|---|---|---|---|
| 1 | Chloroform | Sulfuric acid | 30–40 | 12 | 85.2 | 99.8 | 99.7 |
| 2 | Chloroform | Polyphosphoric acid | 20–45 | 12 | 85.3 | 99.6 | 99.7 |
| 3 | Ethyl acetate | Trichloroacetic acid | 30–50 | 12 | 85.4 | 99.7 | 99.7 |
| 4 | Methylene dichloride | Trichloroacetic acid | 20–40 | 16 | ~85 | High | High |
These data demonstrate the robustness of the method across different solvents and acids, maintaining high yield and stereochemical integrity.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced onto the amine nitrogen primarily via reductive amination or condensation followed by reduction:
- Step 1: Condensation of a cyclopropyl ketone (e.g., cyclopropyl methyl ketone) with the amine to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding secondary amine.
- Step 3: Debenzylation or deprotection to yield the primary N-cyclopropyl amine.
This approach is scalable and uses inexpensive starting materials. Lewis acids such as boron isopropoxide [B(OiPr)3] are employed to catalyze the condensation step effectively. Preferred solvents include iso-propanol, toluene, heptane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF), which provide good solubility and reaction rates.
Table 2: Typical Conditions for Cyclopropylamine Formation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | Cyclopropyl methyl ketone + amine + Lewis acid catalyst in solvent | Forms imine intermediate |
| Reduction | Hydrogenation or hydride reduction (e.g., NaBH4) | Converts imine to secondary amine |
| Debenzylation | Catalytic hydrogenolysis or acid treatment | Yields primary N-cyclopropyl amine |
This synthetic route is well-suited for producing optically active non-racemic cyclopropyl amines on an industrial scale.
Comparative Summary of Preparation Methods
| Aspect | Schmidt Rearrangement Route (4-Methylcyclohexylamine) | Reductive Amination Route (N-Cyclopropyl Introduction) |
|---|---|---|
| Starting Material | trans-4-methylcyclohexanecarboxylic acid | Cyclopropyl methyl ketone + amine intermediate |
| Key Reagents | Sodium azide, protonic acid | Lewis acid catalyst, reducing agents |
| Reaction Conditions | Mild temperature (0–50 °C), one-pot | Condensation in protic/aprotic solvents, mild reduction |
| Yield | >85% | High, scalable |
| Optical Purity | >99.5% ee | Maintained if chiral amines used |
| Environmental Impact | Avoids hydrazoic acid, heavy metals | Uses common reducing agents |
| Industrial Suitability | High | High |
The preparation of this compound involves two main stages: the synthesis of the 4-methylcyclohexan-1-amine intermediate via a safe and efficient Schmidt rearrangement using sodium azide and protonic acids, and the subsequent introduction of the cyclopropyl group through condensation and reduction methods catalyzed by Lewis acids. Both methods are scalable, environmentally considerate, and yield high-purity products suitable for industrial application.
These methods are supported by robust patent literature and chemical databases, ensuring their reliability and reproducibility for research and manufacturing purposes.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
N-cyclopropyl-4-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methyl groups may influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Observations:
- Reactivity: The cyclopropyl group’s ring strain may facilitate nucleophilic reactions, contrasting with the more stable isopropyl analogue .
- Thermal Stability: N-isopropyl derivatives (e.g., AR231453 in ) exhibit higher stability due to reduced steric hindrance compared to cyclopropyl-substituted amines .
Biological Activity
N-cyclopropyl-4-methylcyclohexan-1-amine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and comparative analysis with structurally similar compounds.
Structural Characteristics
This compound consists of a cyclohexane ring substituted with a cyclopropyl group and a methyl group, along with an amine functional group. This configuration influences its chemical behavior and biological interactions significantly. The cyclopropyl moiety enhances the compound's binding affinity to various biological targets, while the methyl group can affect steric hindrance and overall reactivity.
The mechanism of action for this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The presence of the amine group facilitates hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of these targets. Studies suggest that the unique combination of substituents allows for selective interactions, potentially leading to enhanced therapeutic effects in various contexts, including neuropharmacology and oncology.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with histamine receptors. Its potential as an antagonist or inverse agonist at the histamine-3 receptor suggests applications in treating cognitive dysfunctions and cardiovascular issues.
- Oncology : Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, positioning it as a candidate for further development in cancer therapeutics .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Differences |
|---|---|---|
| N-cyclopropylcyclohexanamine | Lacks the methyl group | May exhibit different reactivity and activity |
| 4-methylcyclohexanamine | Lacks the cyclopropyl group | Influences binding properties |
| Cyclohexylamine | Lacks both cyclopropyl and methyl groups | Results in distinct chemical and biological properties |
This table highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Cyclopropyl Group : Utilizing cyclopropanation techniques on suitable precursors.
- Amine Functionalization : Introducing the amine group through reductive amination or similar strategies.
- Purification : Employing chromatographic techniques to isolate the desired product.
These methods underscore the compound's accessibility for both laboratory research and potential industrial applications.
Case Studies
Recent studies have explored various aspects of this compound's biological activity:
- Inhibition Studies : Research has demonstrated effective inhibition on the proliferation of U937 human myeloid leukemia cells, suggesting potential anti-cancer properties .
- Histamine Receptor Interaction : Investigations into its role as a modulator of histamine receptors have revealed promising avenues for cognitive enhancement therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
